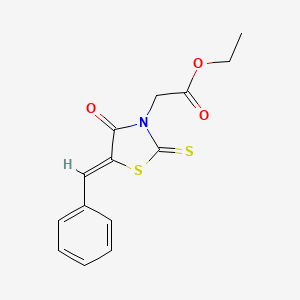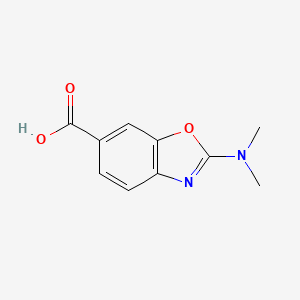
6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-
Übersicht
Beschreibung
6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 . It is also known by the synonym 2-(Dimethylamino)benzo[d]oxazole-6-carboxylic Acid .
Molecular Structure Analysis
The molecular structure of 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- consists of a benzoxazole ring substituted with a carboxylic acid group at the 6-position and a dimethylamino group at the 2-position .Physical And Chemical Properties Analysis
The predicted boiling point of 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- is 371.6±34.0 °C and its predicted density is 1.373±0.06 g/cm3 . The compound has a predicted pKa value of 3.91±0.30 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzoxazole derivatives, including “6-Benzoxazolecarboxylic acid, 2-(dimethylamino)-”, have been found to exhibit significant antimicrobial activity . They have been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and fungal strains like Candida albicans and Aspergillus niger . The compounds showed promising results, with some having antimicrobial activity comparable to ofloxacin and fluconazole .
Anticancer Activity
Benzoxazole derivatives have also been studied for their anticancer properties . They have been tested against the human colorectal carcinoma (HCT116) cancer cell line . Some compounds have shown promising anticancer activity, with their effectiveness comparable to the standard drug 5-fluorouracil .
Antifungal Activity
In addition to their antibacterial properties, benzoxazole derivatives have also shown antifungal activity . For instance, compound 19 was found to be potent against A. niger, and compound 1 was effective against C. albicans .
Anti-inflammatory Activity
Benzoxazole derivatives have been associated with anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antioxidant Activity
Some benzoxazole derivatives have demonstrated antioxidant properties . This suggests their potential use in the treatment of diseases caused by oxidative stress.
Antiviral Activity
Benzoxazole derivatives have shown potential antiviral properties . This indicates their possible application in the development of new antiviral drugs.
Safety and Hazards
The safety information available indicates that 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
The primary targets of 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- are key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The compound interacts with these targets, leading to a range of biological activities .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- has the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . The compound’s interactions with its targets can affect these pathways, leading to downstream effects that contribute to its overall biological activity .
Result of Action
The result of the action of 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- is the modulation of its targets’ activity, leading to changes in the biochemical pathways they are involved in . This can result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved .
Eigenschaften
IUPAC Name |
2-(dimethylamino)-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12(2)10-11-7-4-3-6(9(13)14)5-8(7)15-10/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDIQNDLLGCIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

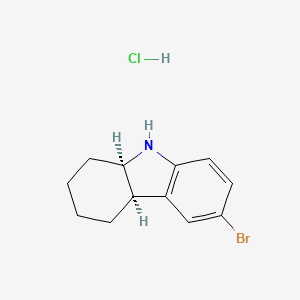

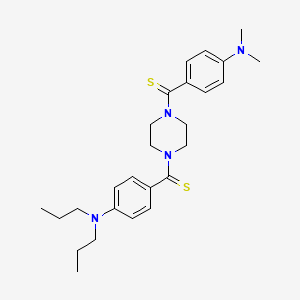
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)
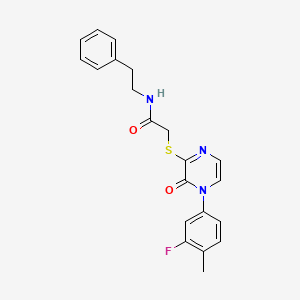
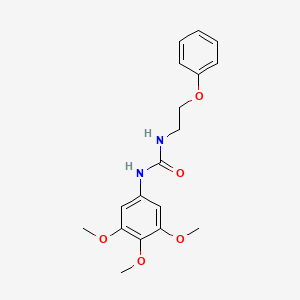

![2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid](/img/structure/B2518605.png)
![2-Chloro-N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]propanamide](/img/structure/B2518606.png)
![Methyl 4-methoxy-3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]benzoate](/img/structure/B2518608.png)
![(2-Chlorophenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2518610.png)
![1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2518612.png)
![2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2518614.png)
